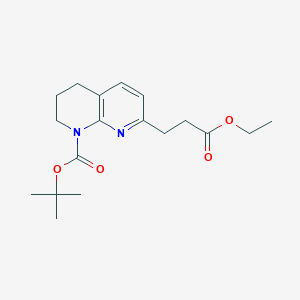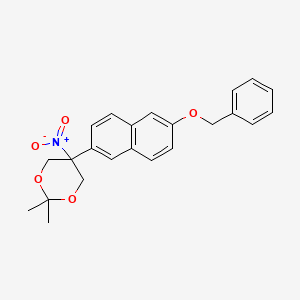
3-Bromo-4-fluoro-2-methoxyaniline
Overview
Description
3-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is also known by the synonyms 6-Amino-2-bromo-3-fluoroanisole and 3-Bromo-4-fluoro-o-anisidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 . This indicates the presence of a bromine (Br), fluorine (F), and methoxy (OCH3) group on an aniline (C6H5NH2) ring.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Transformation
3-Bromo-4-fluoro-2-methoxyaniline is involved in various chemical syntheses and transformations. For instance, it has been used in the Skraup-type synthesis of 3-bromoquinolin-6-ols from 4-nitro- and 4-methoxyanilines, indicating its role in producing complex organic compounds (Lamberth et al., 2014).
Biological Activity
This compound is also a building block in the synthesis of various derivatives with potential biological activities. A study demonstrates that derivatives synthesized from 2-Bromo-4-fluoroaniline, a related compound, showed significant broad antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014). This suggests the potential of this compound derivatives in antimicrobial applications.
Material Science and Photophysical Properties
In the field of material science, related compounds like N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized and characterized for their nonlinear optical properties and potential in biological activities (Subashini et al., 2021). This indicates a possible application of this compound in developing materials with unique optical properties.
Drug Synthesis and PET Imaging
Additionally, this compound and its derivatives could be significant in synthesizing radiotracers for positron emission tomography (PET) imaging. For instance, the synthesis of related fluorinated compounds has been reported for potential use in studying cannabinoid receptors using PET (Katoch-Rouse & Horti, 2003). This suggests potential research applications in medical imaging and drug development.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions.
Mode of Action
Based on its structural similarity to other aniline derivatives, it can be inferred that it may participate in nucleophilic substitution reactions . In these reactions, the aniline group (NH2) of 3-Bromo-4-fluoro-2-methoxyaniline could act as a nucleophile, attacking electrophilic carbon centers in other molecules.
Biochemical Pathways
For instance, they can be involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .
Result of Action
For instance, some aniline derivatives can inhibit certain enzymes, leading to changes in cellular signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. According to one source, this compound should be stored at 2-8°C , suggesting that it may be sensitive to temperature changes. Furthermore, the compound’s action can also be influenced by its concentration and the presence of other substances in its environment.
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSFBKAABBREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276523 | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-12-8 | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



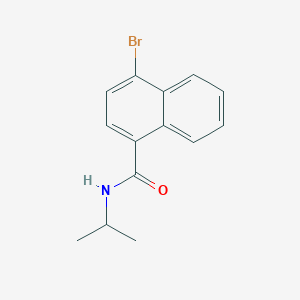

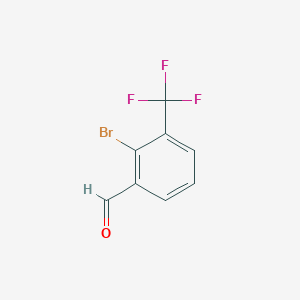

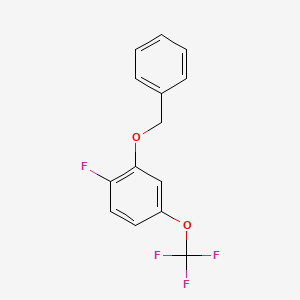
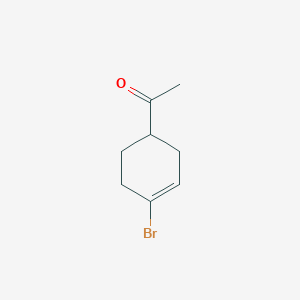
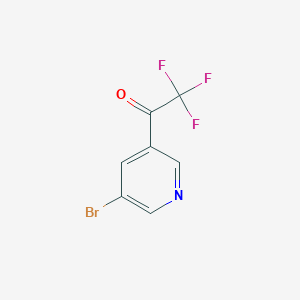
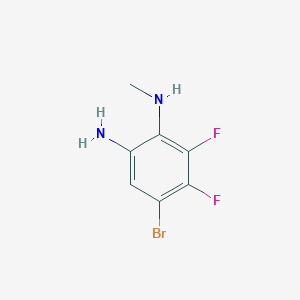
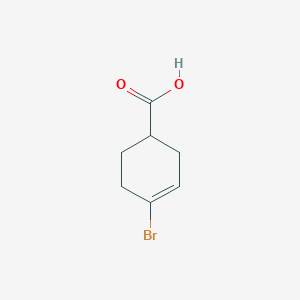
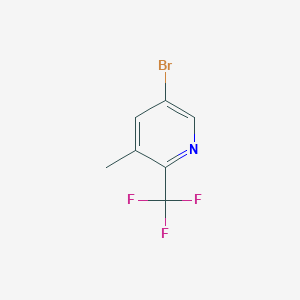
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
